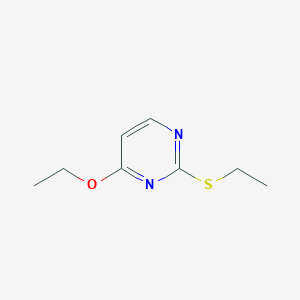
4-Ethoxy-2-(ethylthio)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-2-(ethylthio)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are well-known for their presence in biological systems, particularly as components of nucleic acid bases such as cytosine, thymine, and uracil . This compound is characterized by an ethoxy group at the 4-position and an ethylthio group at the 2-position of the pyrimidine ring.
Preparation Methods
The synthesis of 4-Ethoxy-2-(ethylthio)pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at room temperature for about 2 hours, yielding 4-chloro-6-ethoxy-2-(methylthio)pyrimidine . This intermediate can then be further modified to obtain the desired compound.
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Ethoxy-2-(ethylthio)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The ethoxy and ethylthio groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include sodium ethoxide, palladium catalysts, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Ethoxy-2-(ethylthio)pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-(ethylthio)pyrimidine involves its interaction with various molecular targets and pathways. As a pyrimidine derivative, it can interact with nucleic acids and enzymes involved in DNA and RNA synthesis. The specific pathways and targets depend on the functional groups attached to the pyrimidine ring and their interactions with biological molecules .
Comparison with Similar Compounds
4-Ethoxy-2-(ethylthio)pyrimidine can be compared with other similar compounds such as:
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine:
4,6-Dichloro-2-(methylthio)pyrimidine: This compound has two chloro groups, making it a useful intermediate for further functionalization.
Properties
Molecular Formula |
C8H12N2OS |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
4-ethoxy-2-ethylsulfanylpyrimidine |
InChI |
InChI=1S/C8H12N2OS/c1-3-11-7-5-6-9-8(10-7)12-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
JSDVZKXHFAPUGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC=C1)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2R)-2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate](/img/structure/B13104885.png)

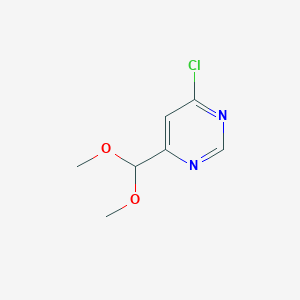
![18-[[5-[3-[2-[2-[3-[2-[2-[[(2S)-2,5-bis[(2-bromoacetyl)amino]pentanoyl]amino]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]amino]-18-oxooctadecanoic acid](/img/structure/B13104901.png)


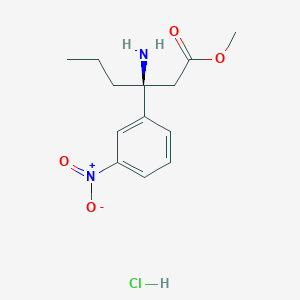
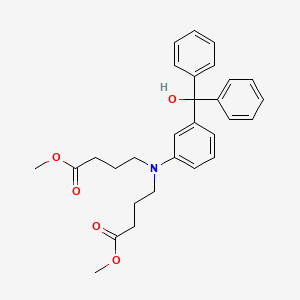
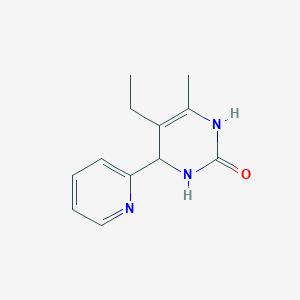
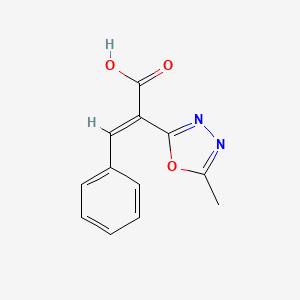
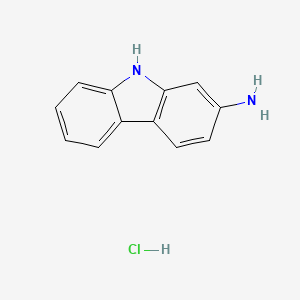
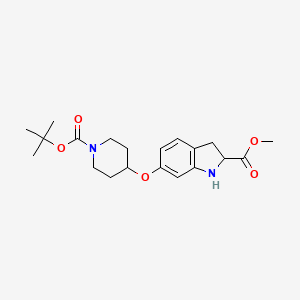
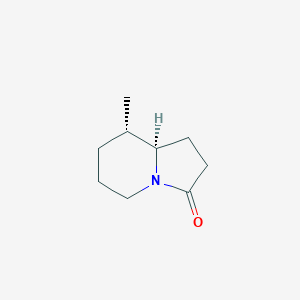
![7-Methyl-1-phenyl-1,2-dihydrobenzo[e][1,2,4]triazine](/img/structure/B13104970.png)
